molecular formula C9H15NO2 B1401221 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid CAS No. 1267956-60-4

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1401221
CAS No.: 1267956-60-4
M. Wt: 169.22 g/mol
InChI Key: OCQBMEKGCYXCBK-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is characterized by a cyclopropane ring substituted with a pyrrolidin-1-ylmethyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with pyrrolidine in the presence of a suitable coupling agent . The reaction conditions typically include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidin-1-ylmethyl group can enhance the compound’s binding affinity to specific proteins, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopropane-1-carboxylic acid: Lacks the pyrrolidin-1-ylmethyl group, resulting in different chemical and biological properties.

    Pyrrolidine-1-carboxylic acid: Contains a pyrrolidine ring but lacks the cyclopropane moiety, leading to variations in reactivity and applications.

    Cyclopropane-1,1-dicarboxylic acid:

The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)9(3-4-9)7-10-5-1-2-6-10/h1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBMEKGCYXCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Pyrrolidin-1-ylmethyl)cyclopropane-1-carboxylic acid

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